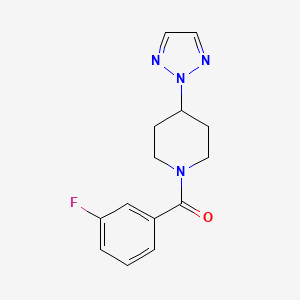

1-(3-fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZHJVNAVDGBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-Fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that combines a piperidine moiety with a triazole and a fluorobenzoyl group. This structural combination has been investigated for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique properties of the triazole ring and the piperidine framework contribute to its potential therapeutic applications.

Synthesis

The synthesis of 1-(3-fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction. The starting materials often include azides and alkynes, which react under copper(I) catalysis to form the desired triazole structure. The introduction of the 3-fluorobenzoyl group can be achieved via acylation reactions.

Anticancer Activity

Research has shown that compounds containing triazole and piperidine derivatives exhibit significant anticancer properties. For instance, studies have reported that various triazole derivatives demonstrate antiproliferative effects against different cancer cell lines. The compound has been evaluated for its activity against breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell growth.

Antibacterial Activity

The antibacterial potential of 1-(3-fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has also been explored. Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.6 | Moderate Activity |

| Bacillus subtilis | 12.5 | Moderate Activity |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. While specific data for the compound is limited, related compounds have demonstrated significant reductions in inflammation markers in vitro.

Case Studies

Several case studies highlight the biological efficacy of triazole-containing compounds:

- Anticancer Study : A recent study evaluated a series of triazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications on the piperidine ring significantly influenced potency, with certain substitutions enhancing activity against colon cancer cells .

- Antibacterial Evaluation : In another study focusing on antibacterial properties, compounds similar to 1-(3-fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine were tested against various bacterial strains. The findings suggested that fluorinated derivatives exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

Various synthetic methodologies have been explored for the preparation of this compound. A notable method involves the use of click chemistry to form the triazole ring, which is a key feature of the compound. This synthetic route allows for high yields and purity, facilitating further biological evaluations .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of 1-(3-fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine demonstrate efficacy against various bacterial strains, making them candidates for antibiotic development .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes. For example, similar triazole-containing compounds have been identified as inhibitors of soluble epoxide hydrolase, which plays a role in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .

Anticancer Research

In a study focused on cancer therapeutics, derivatives based on the piperidine scaffold were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that modifications to the triazole group significantly influenced the anticancer activity, highlighting the importance of structural optimization in drug design .

Neuropharmacology

Another area of interest is the neuropharmacological potential of this compound. Research has shown that similar piperidine derivatives can interact with neurotransmitter systems, suggesting that 1-(3-fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may have implications in treating neurological disorders such as depression or anxiety .

Comparative Analysis with Related Compounds

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Piperidine-Triazole Derivatives

Structural Variations and Molecular Properties

The compound’s analogs differ primarily in substituent groups on the piperidine core, influencing molecular weight, solubility, and target specificity:

4-(2H-1,2,3-Triazol-2-yl)piperidine Substituents: Lacks the 3-fluorobenzoyl group. Molecular Weight: 258.34 g/mol (free base).

1-({4'-Chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine Substituents: Sulfonyl-linked biphenyl-chloro group replaces the fluorobenzoyl. Molecular Weight: 402.90 g/mol. The sulfonyl group may confer acidity, influencing protein binding .

PF-06737007

- Substituents : Fluoro-piperidine, trifluoromethoxy-phenylacetyl, and benzamide groups.

- Molecular Weight : 528.49 g/mol.

- Key Features : Complex structure with multiple fluorinated groups, likely targeting enzymes like kinases or G-protein-coupled receptors. High molecular weight may limit bioavailability .

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Substituents: Acetyl group and carbaldehyde on the triazole ring. Molecular Weight: 222.24 g/mol. The acetyl group may improve solubility but reduce metabolic stability .

Pharmacological and Physicochemical Implications

- Fluorobenzoyl vs. Sulfonyl/Biphenyl : The 3-fluorobenzoyl group in the target compound likely offers a balance between hydrophobicity and electronic effects compared to the bulkier sulfonyl-biphenyl group in the analog from . This could translate to better target selectivity and pharmacokinetics.

- Triazole Position : The 2H-triazole configuration (vs. 1H in ) optimizes hydrogen-bond acceptor capacity, a key factor in receptor-ligand interactions.

- Salt Forms : The hydrochloride salt of 4-(2H-1,2,3-triazol-2-yl)piperidine () demonstrates improved solubility over the free base, a strategy applicable to the target compound for formulation purposes .

Data Tables: Comparative Analysis of Key Parameters

Q & A

Q. Advanced

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses with targets like kinases or GPCRs.

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., , /).

- Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells .

How can stability and degradation pathways be studied under experimental conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (2–12), then analyze degradation products via LC-MS.

- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months, monitoring purity by HPLC.

- Radiolabeling : Track metabolic pathways using C or H isotopes .

What approaches enable comparative analysis with fluorinated triazole-piperidine analogs?

Q. Advanced

- Pharmacophore Modeling : Identify critical functional groups (e.g., 3-fluoro substitution) using software like Schrödinger.

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs.

- In Vivo Pharmacokinetics : Compare bioavailability and half-life in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.